2-(Methylamino)nicotinonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylamino)nicotinonitrile hydrochloride is a chemical compound with the molecular formula C7H7N3·HCl It is a derivative of nicotinonitrile, where a methylamino group is attached to the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)nicotinonitrile hydrochloride typically involves the reaction of 2-chloro-3-cyanopyridine with methylamine. The reaction is carried out in an aqueous solution at elevated temperatures. Here is a general synthetic route:
Starting Material: 2-chloro-3-cyanopyridine
Reagent: 40% aqueous methylamine solution
Reaction Conditions: The mixture is heated to 80°C and stirred for 2 hours.
The reaction can be represented as follows: [ \text{2-chloro-3-cyanopyridine} + \text{CH}_3\text{NH}_2 \rightarrow \text{2-(Methylamino)nicotinonitrile} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)nicotinonitrile hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrile group.
Cyclization: It can undergo cyclization reactions to form heterocyclic compounds.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) are commonly used.
Cyclization: Acidic or basic conditions can facilitate cyclization reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile group can yield primary amines, while cyclization can produce various heterocyclic structures.
Scientific Research Applications
2-(Methylamino)nicotinonitrile hydrochloride has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the synthesis of biologically active molecules such as Bosutinib, Milrinone, Neratinib, and Olprinone.
Materials Science: It is utilized in the development of new materials with desirable electrical and optical properties.
Analytical Chemistry: The compound aids in the development of analytical methods for the detection and quantification of chemical substances.
Mechanism of Action
The mechanism of action of 2-(Methylamino)nicotinonitrile hydrochloride involves its reactivity and structural uniqueness. In pharmaceuticals, the nitrile group is strategically introduced into lead compounds to modify drug properties and reduce resistance. The compound can enhance binding affinity and improve pharmacokinetic profiles by interacting with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)nicotinonitrile
- 2-Chloro-4-(Methylamino)nicotinonitrile
- Methyl 5-Cyano-2-Methyl-6-(1-Pyrrolidinyl)nicotinate
Uniqueness
2-(Methylamino)nicotinonitrile hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. This uniqueness makes it valuable in the synthesis of specialized compounds and materials.
Properties
Molecular Formula |
C7H8ClN3 |
---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
2-(methylamino)pyridine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C7H7N3.ClH/c1-9-7-6(5-8)3-2-4-10-7;/h2-4H,1H3,(H,9,10);1H |
InChI Key |
NSOMPSJATYSCNQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC=N1)C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.